Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 14689-58-8
VCID: VC8409959
InChI: InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)
SMILES: C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br
Molecular Formula: C8H3BrF3N3O2
Molecular Weight: 310.03 g/mol

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-

CAS No.: 14689-58-8

Cat. No.: VC8409959

Molecular Formula: C8H3BrF3N3O2

Molecular Weight: 310.03 g/mol

* For research use only. Not for human or veterinary use.

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- - 14689-58-8

Specification

CAS No. 14689-58-8
Molecular Formula C8H3BrF3N3O2
Molecular Weight 310.03 g/mol
IUPAC Name 5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole
Standard InChI InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)
Standard InChI Key YFYACJUPYYEJMJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br
Canonical SMILES C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₈H₃BrF₃N₃O₂) consists of a benzimidazole core with three substituents:

  • Bromo (Br) at position 5: Introduces steric bulk and moderate electron-withdrawing effects.

  • Nitro (NO₂) at position 4: A strong electron-withdrawing group that directs electrophilic substitution to the meta position.

  • Trifluoromethyl (CF₃) at position 2: Enhances hydrophobicity and stabilizes the molecule via inductive (-I) effects.

The interplay of these groups reduces electron density at the imidazole nitrogen, influencing reactivity in substitution and redox reactions.

Key Physicochemical Properties

PropertyValue/Range
Molecular Weight310.03 g/mol
Melting Point180–185°C (estimated)
LogP (Lipophilicity)2.8–3.2
Solubility in DMSO>50 mg/mL

The trifluoromethyl group significantly increases lipophilicity, improving membrane permeability in biological systems.

Synthesis and Optimization Strategies

Synthetic Pathways

Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine precursors. For this compound, a multi-step approach is employed:

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under acidic conditions.

  • Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures.

  • Trifluoromethylation: Ullmann-type coupling with trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.

Critical Reaction Conditions:

  • Temperature control (<5°C during nitration to avoid byproducts).

  • Anhydrous conditions for trifluoromethylation to prevent hydrolysis.

Yield Optimization

ParameterOptimal ValueImpact on Yield
NBS Equivalents1.1Minimizes over-bromination
Nitration Time4–6 hoursBalances completion vs. decomposition
Catalyst Loading (Cu)10 mol%Enhances CF₃ coupling efficiency

Purification via column chromatography (ethyl acetate/hexane, 3:7) typically achieves >85% purity.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Benzimidazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes.

Representative MIC Values for Analogues:

PathogenMIC (μg/mL)
Staphylococcus aureus12.5–25
Escherichia coli25–50
Candida albicans50–100

The trifluoromethyl group enhances biofilm penetration, improving efficacy against drug-resistant strains.

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast Cancer)6.2Apoptosis via caspase-3 activation
A549 (Lung Cancer)8.7G2/M cell cycle arrest

The bromine atom’s steric bulk may hinder interaction with topoisomerase II, a common target for simpler benzimidazoles.

Agrochemical Applications

Herbicidal Activity

Nitro-substituted benzimidazoles disrupt plant mitochondrial electron transport. In greenhouse trials, analogues reduced weed biomass by 70–90% at 100 ppm.

Weed SpeciesGrowth Inhibition (%)
Amaranthus retroflexus85
Echinochloa crus-galli78

Insecticidal Properties

The compound’s mode of action involves inhibition of acetylcholinesterase (AChE), with IC₅₀ values of 10–20 μM against Spodoptera frugiperda.

Recent Advances and Future Directions

Computational Drug Design

QSAR models highlight the nitro group’s contribution to binding energy (-9.2 kcal/mol in docking studies with Mycobacterium tuberculosis enoyl-ACP reductase).

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >75%.

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